An In-Depth Technical Guide to N-Nitroso-N,N-di-(7-methyloctyl)amine: Properties, Synthesis, and Analytical Considerations
An In-Depth Technical Guide to N-Nitroso-N,N-di-(7-methyloctyl)amine: Properties, Synthesis, and Analytical Considerations
Introduction
N-Nitroso compounds, commonly known as nitrosamines, are a significant class of chemical entities characterized by the nitroso group (-N=O) bonded to a nitrogen atom.[1] First identified as potent carcinogens in the 1950s, they have since been the subject of extensive research due to their widespread presence as contaminants in food, water, industrial products, and pharmaceuticals.[2][3] This guide provides a detailed technical overview of a specific long-chain aliphatic nitrosamine, N-Nitroso-N,N-di-(7-methyloctyl)amine .
While data on this particular molecule is limited, this document synthesizes available information with established principles of nitrosamine chemistry to provide a comprehensive resource for researchers, toxicologists, and drug development professionals. The focus is on its chemical structure, predicted physicochemical properties, a robust methodology for its synthesis and characterization, and a discussion of its toxicological significance based on the well-documented behavior of the N-nitrosamine class.
Chemical Identity and Molecular Structure
N-Nitroso-N,N-di-(7-methyloctyl)amine is a symmetrical N-nitrosamine derived from the secondary amine, di(7-methyloctyl)amine.[4][5] The presence of two branched, nine-carbon alkyl chains imparts significant lipophilicity to the molecule.
1.1. Molecular Structure Diagram
The structural formula reveals a central nitrosamine functional group flanked by two identical 7-methyloctyl chains.
Caption: Proposed two-part synthetic workflow for the target compound.
2.2. Experimental Protocol: Nitrosation of N,N-di-(7-methyloctyl)amine
This protocol is a generalized procedure based on common nitrosation methods. [6]SAFETY PRECAUTION: N-nitrosamines are potent carcinogens and should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste must be treated as hazardous.
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Dissolution: In a round-bottom flask, dissolve N,N-di-(7-methyloctyl)amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Acidification: Cool the solution in an ice bath (0-5 °C). Add an aqueous solution of a strong acid, such as hydrochloric acid, dropwise with stirring.
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Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.5 eq) in water. Add this solution dropwise to the stirred, cooled reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.
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Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the excess nitrosating agent by the slow addition of a saturated aqueous solution of ammonium sulfamate or urea until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Nitroso-N,N-di-(7-methyloctyl)amine.
An alternative, modern approach involves using tert-butyl nitrite (TBN) under solvent-free conditions, which can offer excellent yields and avoids the use of strong acids. [7]
2.3. Analytical Characterization
Due to their potential presence at trace levels in complex matrices like pharmaceutical products, highly sensitive and selective analytical methods are required for the detection and quantification of nitrosamines. [8][9]
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity and selectivity. [9]Tandem quadrupole mass spectrometry is often used for detecting trace levels. [9]High-resolution mass spectrometry (HRMS) is also employed by regulatory agencies like the FDA for its ability to differentiate nitrosamines from other impurities. [10]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used, particularly for more volatile nitrosamines. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the synthesized standard. A key feature in the NMR spectra of nitrosamines is the observation of conformational isomers (rotamers) due to the partial double-bond character of the N-N bond, which results in hindered rotation. [1]
Toxicology and Biological Significance
While no specific toxicological studies have been published for N-Nitroso-N,N-di-(7-methyloctyl)amine, the entire class of N-nitrosamines is considered a "cohort of concern" by regulatory bodies. [12]
3.1. Mechanism of Carcinogenicity
The primary toxicity concern for nitrosamines is their action as potent genotoxic carcinogens. [2][12]Their carcinogenicity is not direct but requires metabolic activation.
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Metabolic Activation: In the body, primarily in the liver, cytochrome P450 enzymes catalyze the α-hydroxylation of one of the alkyl chains. [13]2. Formation of Unstable Intermediates: This hydroxylated intermediate is unstable and spontaneously decomposes.
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Generation of Alkylating Agents: The decomposition generates a highly reactive alkyldiazonium ion.
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DNA Adduct Formation: This electrophilic diazonium ion can then alkylate nucleophilic sites on DNA bases (e.g., guanine), forming DNA adducts.
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Mutation and Cancer Initiation: If these DNA lesions are not repaired by cellular mechanisms, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. [13]
Caption: Generalized metabolic activation pathway of N-nitrosamines.
N-Nitrosodimethylamine (NDMA), a well-studied nitrosamine, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program. [14][15]It is expected that N-Nitroso-N,N-di-(7-methyloctyl)amine, as a member of this class, would share a similar hazard profile.
Conclusion
N-Nitroso-N,N-di-(7-methyloctyl)amine is a large, lipophilic member of the N-nitrosamine family. While specific experimental data for this compound are scarce, its chemical properties, synthesis, and toxicological profile can be reliably inferred from the extensive body of knowledge on N-nitrosamines as a class. Its synthesis follows standard nitrosation procedures of its secondary amine precursor. Given the established genotoxic and carcinogenic nature of N-nitrosamines, this compound must be handled with extreme caution as a potential carcinogen. The use of highly sensitive analytical techniques, such as LC-MS/MS, is imperative for its detection and quantification, particularly as a potential impurity in pharmaceutical or industrial products. The availability of its deuterated analog serves as a critical internal standard for ensuring accurate quantification in these analytical workflows. [15][18]
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